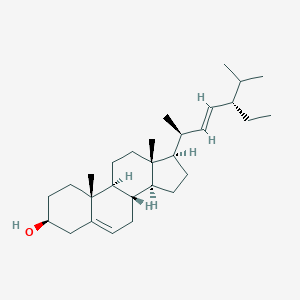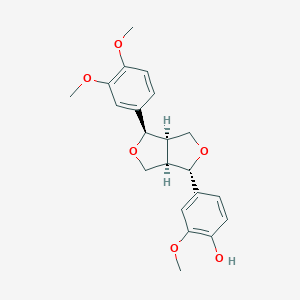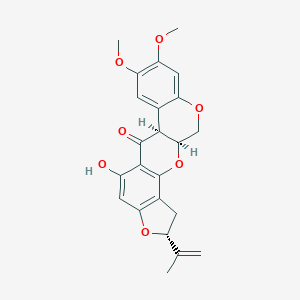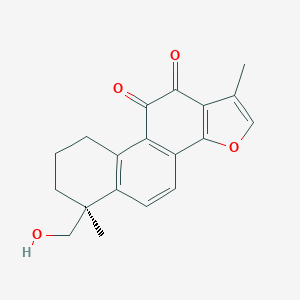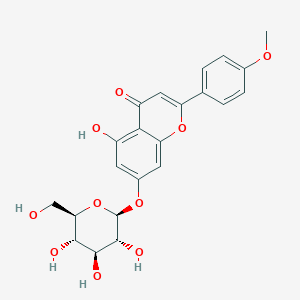
Tilianin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La tilianina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La tilianina ejerce sus efectos a través de varios mecanismos:
Acciones Cardioprotectoras: Los efectos cardioprotectores de la tilianina se atribuyen a su capacidad para eliminar los radicales libres, regular la función mitocondrial y modular las vías de señalización relacionadas.
Mecanismos Antiinflamatorios: La tilianina inhibe la inflamación al disminuir la regulación de la vía TNF-α/NF-κB y reducir la formación de células espumosas.
Objetivos Moleculares: La tilianina se dirige a varias vías moleculares, incluidas las que participan en el estrés oxidativo y las respuestas inflamatorias.
Análisis Bioquímico
Biochemical Properties
Tilianin interacts with various biomolecules in biochemical reactions. It has been found to reduce apoptosis, as confirmed by the increased Bcl 2 expression and decreased Bax and caspase 3 mRNA expression levels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce TNF-α levels, generate VSMC proliferation and migration while suppressing LPS-induced inflammatory responses on macrophages . Furthermore, this compound’s anti-inflammatory action on macrophages and VSMCs was demonstrated to be mostly contributed by the downregulation of the TNF-α/NF-κB pathway .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The basic mechanism of this compound in protecting the heart from CVDs includes vascular protection, blood pressure modulation, cholesterol level reduction, platelet-blocking function, lipid-metabolism regulation, oxidative stress reduction, and ischemia or reperfusion reduction .
Temporal Effects in Laboratory Settings
This compound shows long-lasting effects over time in laboratory settings. It remains amorphous and shows impressive stability at 4 °C and 25 °C for at least two months .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to ameliorate cognitive deficits, neurodegeneration, and microglial and astrocytic activation in rats with 2-vessel occlusion .
Metabolic Pathways
This compound is involved in several metabolic pathways. A novel bacterial pathway of this compound metabolism has been defined that includes O-deglycosylation to acacetin, demethylation of acacetin to apigenin, and hydrogenation of apigenin to naringenin .
Transport and Distribution
After oral administration in Wistar rats, this compound shows a specific absorption pattern, distribution, metabolism, excretion, and permeability . It is deposited at 5 h in the pancreas, liver, and lung .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La tilianina se puede sintetizar a través de la biotransformación de la linarina utilizando naringinasa . La reacción implica la hidrólisis selectiva del grupo ramnosilo C-7 de la linarina. Las condiciones óptimas para esta reacción incluyen una temperatura de 60 °C y un pH de 7.0, con la adición de iones metálicos como magnesio, hierro y cobalto para mejorar la actividad de la enzima .
Métodos de Producción Industrial
La producción industrial de tilianina a menudo implica la extracción de plantas como Dracocephalum moldavica y Agastache rugosa . El proceso de extracción generalmente utiliza etanol en concentraciones y temperaturas variables para optimizar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
La tilianina se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: La tilianina puede oxidarse para formar varios productos oxidativos.
Reducción: Las reacciones de reducción pueden convertir la tilianina en sus formas reducidas.
Sustitución: Las reacciones de sustitución que involucran la tilianina pueden conducir a la formación de diferentes derivados de glucósidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen acacetina, apigenina y naringenina . Estos productos tienen sus propias actividades biológicas y aplicaciones únicas.
Comparación Con Compuestos Similares
La tilianina a menudo se compara con otros glucósidos flavonoides como la acacetina y la apigenina . Si bien todos estos compuestos comparten características estructurales y actividades biológicas similares, la tilianina es única en sus potentes propiedades cardioprotectoras y antiinflamatorias . La acacetina y la apigenina, por otro lado, se estudian más comúnmente por sus efectos anticancerígenos y neuroprotectores .
Lista de Compuestos Similares
- Acacetina
- Apigenina
- Naringenina
La combinación única de propiedades de la tilianina la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCOTZRUWYPTP-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962790 | |
| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4291-60-5 | |
| Record name | Tilianin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acacetin 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tilianin exert its cardioprotective effects?
A1: [, , ] this compound demonstrates potent cardioprotective effects against myocardial ischemia/reperfusion injury (MIRI) through several mechanisms:
Q2: Can this compound impact cognitive function?
A2: [, ] Yes, research suggests this compound may be beneficial in addressing cognitive dysfunction associated with vascular dementia (VaD). Studies in rodent models of VaD have shown that this compound can improve cognitive performance, possibly by:
Q3: Does this compound offer protection against nonalcoholic fatty liver disease (NAFLD)?
A3: [] Research suggests this compound might be beneficial in managing NAFLD. In studies using obese mice fed a high-fat, high-carbohydrate diet, this compound administration was linked to:
Q4: What is the molecular formula and weight of this compound?
A4: [] The molecular formula of this compound is C28H32O14, and its molecular weight is 592.54 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: [] Yes, spectroscopic data for this compound is available. For example, its melting point is reported as 262-264°C. The optical rotation is [α]D20 = -71.43° (c = 0.42, pyridine).
Q6: Have computational methods been used to study this compound?
A6: [] Yes, computational methods like molecular docking have been used to study the potential interactions of this compound with specific protein targets. For instance, this compound has been shown to interact with CaMKIIδ, suggesting a potential mechanism for its cardioprotective effects.
Q7: What is the relationship between the structure of this compound and its activity?
A7: [] this compound is a flavonoid glycoside, and its activity is influenced by the presence of specific structural features, such as its sugar moiety and the hydroxyl groups on its aglycone (acacetin).
Q8: How can the stability and bioavailability of this compound be improved for therapeutic applications?
A8: [] this compound faces challenges related to its solubility in water, potentially hindering its clinical application. To address this:
Q9: What are the pharmacokinetic properties of this compound?
A9: [, ] this compound undergoes extensive metabolism, exhibiting a triple recycling phenomenon:
Q10: Do drug transporters influence this compound pharmacokinetics?
A10: [] Yes, drug transporters like breast cancer resistance protein (BCRP) play a role in this compound elimination. Studies in Bcrp1-/- mice showed significantly higher systemic exposure of acacetin-7-sulfate, a this compound metabolite, compared to wild-type mice.
Q11: What cellular models have been used to study this compound's effects?
A11: [, , , , , , , , ] Various cellular models have been used to study the effects of this compound:
Q12: What animal models have been used to study this compound's effects?
A12: [, , , , , , , , ] Several animal models have been employed to investigate the therapeutic potential of this compound:
Q13: Are there any specific drug delivery strategies being explored for this compound?
A13: [] Yes, nano-micelle encapsulation has shown promise in improving this compound's solubility and bioavailability, enhancing its delivery and therapeutic efficacy, especially in experimental models of myocardial ischemia-reperfusion injury.
Q14: What analytical techniques are commonly used to quantify this compound?
A14: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), is commonly employed for quantifying this compound and its metabolites in various matrices.
Q15: What is known about the solubility of this compound?
A15: [] this compound exhibits limited solubility in water, posing challenges for its clinical application. This has led to the exploration of strategies like nano-micelle encapsulation to improve its solubility and bioavailability.
Q16: What is the historical context of this compound research?
A16: [, , ] this compound has a history of use in traditional medicine, particularly in China, for treating various ailments. Modern scientific research on this compound began to emerge in the late 20th century, focusing on its isolation, characterization, and pharmacological activities.
Q17: What are some examples of cross-disciplinary applications of this compound research?
A17: [, ] this compound research spans multiple disciplines, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


